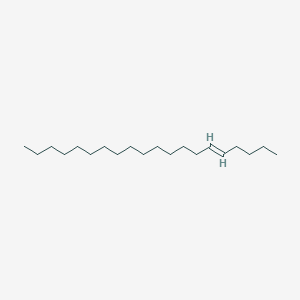

(E)-icos-5-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-icos-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJSGJWTKHSNMK-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880872 | |

| Record name | 5-eicosene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74685-30-6 | |

| Record name | 5-eicosene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Uncharted Pathway: A Technical Guide to the Biosynthesis of (E)-icos-5-ene in Insects

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds light on the proposed biosynthetic pathway of (E)-icos-5-ene, a significant semiochemical in various insect species. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the enzymatic processes, potential intermediates, and regulatory mechanisms governing the production of this vital signaling molecule. While the complete pathway for this compound has not been empirically determined in a single insect species, this guide synthesizes current knowledge of insect hydrocarbon biosynthesis to present a robust hypothetical framework, paving the way for future research and the development of novel pest management strategies.

Executive Summary

Insect cuticular hydrocarbons (CHCs) are crucial for preventing desiccation and facilitating chemical communication. Among these, this compound, a 20-carbon mono-unsaturated alkene, plays a role in intraspecific signaling. Understanding its biosynthesis is key to deciphering insect behavior and developing targeted control methods. This guide outlines a putative five-step biosynthetic pathway for this compound, detailing the classes of enzymes involved, their known characteristics, and the necessary experimental protocols to validate this proposed mechanism.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general fatty acid synthesis pathway, followed by a series of modifications including elongation, desaturation, reduction, and decarbonylation.

Step 1: De Novo Fatty Acid Synthesis

The pathway begins with the de novo synthesis of a saturated fatty acid precursor, typically palmitic acid (C16:0) or stearic acid (C18:0), from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex in the cytoplasm.

Step 2: Elongation to Icosanoic Acid

The C16 or C18 fatty acyl-CoA precursor is elongated to the 20-carbon saturated fatty acid, icosanoic acid (arachidic acid), by a series of membrane-bound fatty acid elongase (FAE) enzymes located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA.

Step 3: Δ5-Desaturation to (E)-icos-5-enoic Acid

This crucial and speculative step involves a specific acyl-CoA desaturase that introduces a double bond at the carbon-5 position of icosanoyl-CoA, yielding (E)-icos-5-enoyl-CoA. A key feature of this proposed enzyme is its ability to produce an (E) or trans isomer, a less common configuration for insect desaturases which predominantly form (Z) or cis double bonds. However, desaturases capable of producing (E)-isomers have been identified in some moth species, lending plausibility to this step.[1][2]

Step 4: Reduction to (E)-icos-5-enal

The resulting (E)-icos-5-enoyl-CoA is reduced to its corresponding aldehyde, (E)-icos-5-enal, by a fatty acyl-CoA reductase (FAR). These enzymes are typically located in the endoplasmic reticulum.

Step 5: Oxidative Decarbonylation to this compound

The final step is the conversion of (E)-icos-5-enal to this compound. This is catalyzed by a P450 oxidative decarbonylase, specifically from the CYP4G family.[3][4] These enzymes are predominantly found in the oenocytes, specialized cells for hydrocarbon synthesis, and facilitate the removal of the aldehyde's carbonyl group as carbon dioxide.[3][4]

Data Presentation: Enzymatic Parameters

While specific quantitative data for the this compound pathway is not yet available, the following table summarizes typical parameters for the enzyme families involved, based on studies of other insect hydrocarbon and pheromone biosynthetic pathways.

| Enzyme Class | Substrate(s) | Product(s) | Optimal pH | Temperature Range (°C) | Cofactors |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA, Stearoyl-CoA | 6.8 - 7.5 | 25 - 37 | NADPH |

| Fatty Acid Elongase (FAE) | C16-CoA, C18-CoA, Malonyl-CoA | C18-CoA, C20-CoA | 7.0 - 7.5 | 25 - 35 | NADPH |

| Acyl-CoA Desaturase | Icosanoyl-CoA | (E)-icos-5-enoyl-CoA | 6.5 - 7.2 | 20 - 30 | NADH, Cytochrome b5 |

| Fatty Acyl-CoA Reductase (FAR) | (E)-icos-5-enoyl-CoA | (E)-icos-5-enal | 7.0 - 8.0 | 25 - 35 | NADPH |

| P450 Oxidative Decarbonylase | (E)-icos-5-enal | This compound, CO2 | 7.0 - 7.8 | 25 - 35 | NADPH, P450 Reductase |

Experimental Protocols

The validation of the proposed pathway for this compound biosynthesis requires a combination of biochemical and molecular biology techniques.

Identification of Intermediates using GC-MS

-

Objective: To identify the putative intermediates (icosanoic acid, (E)-icos-5-enoic acid, and (E)-icos-5-enal) in tissues known for hydrocarbon synthesis (e.g., oenocytes, pheromone glands).

-

Protocol:

-

Dissect and homogenize the target tissue in a suitable solvent (e.g., hexane or dichloromethane).

-

For the identification of fatty acids, derivatize the lipid extract to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.

-

For the identification of aldehydes, derivatization may not be necessary, but care must be taken to avoid oxidation.

-

Analyze the extracts by gas chromatography-mass spectrometry (GC-MS).

-

Compare the retention times and mass spectra of the components in the biological sample with those of authentic standards of the hypothesized intermediates.

-

Functional Characterization of Enzymes via Heterologous Expression

-

Objective: To confirm the function of candidate genes for the desaturase, reductase, and decarbonylase.

-

Protocol:

-

Identify candidate genes through transcriptomic analysis of hydrocarbon-producing tissues and homology searches with known insect desaturases, FARs, and CYP4G enzymes.

-

Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., for yeast or insect cell lines).

-

Transform the expression construct into the host organism (e.g., Saccharomyces cerevisiae or Sf9 insect cells).

-

Provide the transformed host cells with the putative substrate (e.g., icosanoic acid for the desaturase candidate, or (E)-icos-5-enoic acid for the FAR candidate).

-

Extract the lipids from the culture and analyze the products by GC-MS to determine if the expected conversion has occurred.

-

Gene Knockdown using RNA Interference (RNAi)

-

Objective: To demonstrate the in vivo necessity of a candidate gene for this compound production.

-

Protocol:

-

Synthesize double-stranded RNA (dsRNA) corresponding to a unique region of the target candidate gene.

-

Inject the dsRNA into the insect at an appropriate developmental stage.

-

As a control, inject a group of insects with a non-specific dsRNA (e.g., from GFP).

-

After a suitable incubation period, extract the cuticular hydrocarbons from the treated and control insects.

-

Analyze the CHC profile using GC-MS and quantify the amount of this compound. A significant reduction in the target compound in the gene-specific dsRNA-treated insects would confirm the gene's role in the pathway.

-

Visualizations

Caption: Proposed biosynthesis pathway of this compound in insects.

Caption: Experimental workflow for elucidating the this compound pathway.

References

- 1. Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Undefined Role of (E)-icos-5-ene in Chemical Ecology: A Review of Current Knowledge

A comprehensive analysis of publicly available scientific literature reveals a significant gap in the understanding of (E)-icos-5-ene's role within chemical ecology. Despite the well-documented importance of long-chain hydrocarbons as semiochemicals in insect communication, there is currently no specific, characterized function attributed to this compound as a pheromone, allomone, kairomone, or any other type of chemical messenger.

This in-depth technical review, aimed at researchers, scientists, and drug development professionals, sought to elucidate the role of this compound. However, extensive database searches and literature reviews did not yield any studies that have identified this specific alkene as an active signaling molecule in any biological system. While research into the chemical ecology of various insects, including the rove beetle Aleochara curtula and the blowfly Calliphora vicina, has identified a range of other long-chain hydrocarbons as crucial for processes like mate recognition, host location, and defense, this compound has not been identified as a component of their semiochemical repertoires.

The volatile organic compounds released by the larvae and pupae of Calliphora vicina, for instance, have been analyzed in the context of forensic entomology, with a variety of branched and unbranched hydrocarbons, alcohols, esters, and acids being identified.[1] However, this compound was not reported among these compounds.

Given the absence of primary literature on the subject, it is not possible to provide quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the chemical ecology of this compound. The creation of such materials would be speculative and not grounded in scientific evidence.

Contextualizing the Knowledge Gap: The Role of Related Long-Chain Hydrocarbons

To provide a framework for future research, it is valuable to consider the established roles of other, structurally related long-chain alkenes in insect chemical ecology. These examples highlight the types of functions that long-chain hydrocarbons can perform and the experimental approaches used to study them.

Biosynthesis of Long-Chain Alkenes

The biosynthesis of long-chain alkenes in insects is a complex process that is not fully elucidated for all species. However, general pathways are understood to involve the modification of fatty acid synthesis.

Figure 1. A generalized, hypothetical pathway for the biosynthesis of long-chain alkenes in insects, starting from fatty acid precursors.

Experimental Protocols for Semiochemical Identification

The identification and characterization of insect semiochemicals typically involve a multi-step process.

-

Collection of Volatiles or Cuticular Extracts: This can be achieved through methods such as solid-phase microextraction (SPME) for volatile compounds or solvent washing for cuticular hydrocarbons.

-

Chemical Analysis: Gas chromatography-mass spectrometry (GC-MS) is the primary technique used to separate and identify the chemical components of the collected samples.

-

Electrophysiological Assays: Electroantennography (EAG) or single-sensillum recording (SSR) can be used to determine which of the identified compounds elicit a response from the insect's antennae.

-

Behavioral Bioassays: Olfactometers or wind tunnels are used to observe the behavioral response of the insect to synthetic versions of the candidate semiochemicals.

Figure 2. A standard experimental workflow for the identification of insect semiochemicals.

Conclusion

The role of this compound in chemical ecology remains an open question. The absence of data on this specific compound presents a clear opportunity for future research. Investigations into the cuticular hydrocarbon profiles and volatile emissions of a wider range of insect species may yet reveal a role for this compound. Should such a discovery be made, the experimental frameworks outlined above would be instrumental in characterizing its function. Until then, any discussion of its role remains speculative. This review underscores the vast and still-to-be-explored chemical diversity that governs interactions in the natural world.

References

(E)-Icos-5-ene: An Uncharted Territory in Semiochemical Research

Despite a comprehensive review of available scientific literature, there is currently no documented evidence to support the role of (E)-icos-5-ene as a semiochemical or pheromone in any biological system. This technical overview addresses the current state of knowledge regarding this long-chain alkene and outlines the general methodologies that would be employed to investigate its potential as a chemical signal.

While the specific compound this compound has not been identified as a pheromone, long-chain alkenes and their derivatives are a well-established class of semiochemicals, playing crucial roles in the chemical communication of numerous insect species. These compounds are often components of sex pheromones, aggregation pheromones, or cuticular hydrocarbons involved in species and mate recognition.

Chemical Properties of this compound

To understand its potential as a semiochemical, it is essential to consider the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₀H₄₀ |

| Molecular Weight | 280.54 g/mol |

| IUPAC Name | (5E)-icos-5-ene |

| CAS Number | 74685-30-6 |

| Structure | A twenty-carbon chain with a single double bond between the 5th and 6th carbon atoms in the trans or (E) configuration. |

Table 1: Physicochemical Properties of this compound.

The long carbon chain of this compound results in low volatility, suggesting that if it were to function as a semiochemical, it would likely be involved in close-range communication or contact chemoreception rather than long-range attraction.

Hypothetical Experimental Workflow for Pheromone Identification

Should a researcher suspect that this compound plays a role as a semiochemical in a particular species, a standard set of experimental protocols would be initiated to confirm its identity and function. The following diagram illustrates a typical workflow for the identification and characterization of a novel pheromone.

Navigating the Stereochemistry of Long-Chain Alkenes: A Technical Guide to the Isomeric Purity of Synthetic (E)-Icos-5-ene

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical control in the synthesis of long-chain alkenes is a critical parameter in the development of pharmaceuticals and other bioactive molecules. (E)-Icos-5-ene, a twenty-carbon unsaturated hydrocarbon, serves as a significant lipophilic building block in organic synthesis. Its biological activity and physical properties are intrinsically linked to the geometry of its carbon-carbon double bond. This technical guide provides an in-depth exploration of the synthetic routes to this compound, methodologies for assessing its isomeric purity, and protocols for the separation of its geometric isomers.

Data on Isomeric Purity

The stereoselectivity of a synthetic method is paramount in achieving high isomeric purity of the target (E)-alkene. While specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature, the following table illustrates how such data would be presented, based on the known stereoselectivities of common olefination reactions for long-chain alkenes.

| Synthetic Method | Aldehyde/Ketone Precursor | Ylide/Sulfone Precursor | Typical (E):(Z) Ratio | Analytical Method |

| Wittig Reaction (Schlosser modification) | Pentanal | Pentadecyltriphenylphosphonium bromide | >95:5 | ¹H NMR, GC-MS |

| Julia-Kocienski Olefination | Pentanal | 1-Phenyl-1H-tetrazol-5-yl pentadecyl sulfone | >98:2 | ¹H NMR, GC-MS |

| Grubbs Cross-Metathesis (2nd Gen. Catalyst) | 1-Hexene | Pentadec-1-ene | Variable, favors (E) | ¹H NMR, GC-MS |

Key Synthetic Pathways to this compound

The synthesis of this compound with high isomeric purity relies on stereoselective olefination reactions. The following diagram illustrates the conceptual workflow for two prominent methods: the Wittig reaction and the Julia-Kocienski olefination.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Julia-Kocienski Olefination

This method is renowned for its high (E)-selectivity.

-

Synthesis of the Tetrazolyl Sulfone:

-

To a solution of 1-phenyl-1H-tetrazole-5-thiol in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

-

Add 1-bromopentadecane dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Extract the product and oxidize the resulting sulfide to the sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).

-

Purify the sulfone by column chromatography.

-

-

Olefination Reaction:

-

Dissolve the pentadecyl tetrazolyl sulfone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) dropwise to generate the carbanion.

-

After stirring for 30 minutes, add a solution of pentanal in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the crude product with an organic solvent and purify by column chromatography to yield this compound.

-

Protocol 2: Determination of Isomeric Purity by ¹H NMR Spectroscopy

Proton NMR is a powerful tool for quantifying the ratio of (E) and (Z) isomers.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized icos-5-ene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer with a minimum field strength of 400 MHz.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Spectral Analysis:

-

The vinylic protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants.

-

For this compound, the vinylic protons will appear as a multiplet with a characteristic large coupling constant (typically J = 12-18 Hz).

-

The vinylic protons of the (Z)-isomer will have a smaller coupling constant (typically J = 6-12 Hz) and will likely be at a slightly different chemical shift.

-

Integrate the signals corresponding to a specific vinylic proton for both the (E) and (Z) isomers.

-

The ratio of the integrals will directly correspond to the isomeric ratio of the sample.

-

The logical workflow for analysis and purification is depicted below.

Protocol 3: Purification of this compound by Argentic Chromatography

For mixtures with unacceptable isomeric purity, separation can be achieved using chromatography on silica gel impregnated with silver nitrate.

-

Preparation of the Stationary Phase:

-

Dissolve silver nitrate in deionized water or a polar organic solvent like acetonitrile.

-

In a separate flask, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Slowly add the silver nitrate solution to the silica gel slurry with vigorous stirring.

-

Remove the solvent under reduced pressure to obtain a free-flowing powder.

-

Activate the silver-impregnated silica gel by heating in an oven.

-

-

Chromatographic Separation:

-

Pack a chromatography column with the prepared stationary phase.

-

Dissolve the crude (E/Z)-icos-5-ene mixture in a minimal amount of a non-polar solvent.

-

Load the sample onto the column.

-

Elute the column with a non-polar solvent system (e.g., a gradient of diethyl ether in hexane). The (E)-isomer will typically elute before the (Z)-isomer due to weaker interaction with the silver ions.

-

Collect fractions and analyze by TLC or GC-MS to identify those containing the pure (E)-isomer.

-

Combine the pure fractions and remove the solvent to obtain purified this compound.

-

Conclusion

Achieving high isomeric purity of this compound is a multifactorial challenge that begins with the selection of an appropriate stereoselective synthetic method. The Julia-Kocienski olefination generally offers superior (E)-selectivity compared to the standard Wittig reaction. Rigorous analytical characterization, primarily by ¹H NMR and GC-MS, is essential to quantify the isomeric ratio. In instances where the desired purity is not obtained directly from synthesis, purification techniques such as argentic chromatography provide a viable means to isolate the desired (E)-isomer. The protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, analysis, and purification of this compound, enabling researchers to produce this valuable lipophilic building block with high stereochemical fidelity.

An In-depth Technical Guide to the Physical and Chemical Properties of (E)-icos-5-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-icos-5-ene is a long-chain monounsaturated alkene with the chemical formula C₂₀H₄₀.[1][2] As a member of the eicosene family of isomers, its physical and chemical characteristics are of interest in various fields of chemical research, including organic synthesis and the study of lipids. This technical guide provides a comprehensive overview of the known physical state, appearance, and other physicochemical properties of this compound. Due to a scarcity of experimentally determined data for this specific isomer, this guide presents a combination of computed and limited experimental data. Furthermore, it outlines a representative experimental protocol for its characterization and provides a logical workflow for its analysis.

Physical State and Appearance

Based on available data, this compound is described as having a waxy and oily appearance at room temperature.[2] This is consistent with the physical properties of other long-chain hydrocarbons, which tend to be solids or viscous liquids.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that much of the available data is computationally estimated, and experimentally verified values are limited.

| Property | Value | Data Type | Source |

| Molecular Formula | C₂₀H₄₀ | --- | PubChem, Benchchem[1][2] |

| Molecular Weight | 280.53 g/mol | Computed | PubChem, Benchchem[1][2] |

| Appearance | Waxy, oily | Observational | Benchchem[2] |

| Boiling Point | ~482.9 °C | Estimated | Benchchem[2] |

| Melting Point | ~36.2 °C | Estimated | Benchchem[2] |

| Kovats Retention Index | 2285, 2286.4, 2287.6 | Experimental | PubChem[3] |

| Octanol/Water Partition Coefficient (logP) | 7.824 - 10.1 | Computed | Benchchem[2] |

| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | Computed | PubChem[1] |

| Rotatable Bond Count | 16 | Computed | PubChem[1] |

| Exact Mass | 280.313001276 g/mol | Computed | PubChem[1] |

Experimental Protocols

Representative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a representative method for the analysis of long-chain alkenes and can be adapted for this compound.

Objective: To identify and characterize this compound using GC-MS.

Materials:

-

This compound sample

-

Hexane (or other suitable solvent)

-

GC-MS instrument with a non-polar capillary column (e.g., HP-5ms)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 mg/mL).

-

GC-MS Instrument Setup:

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Inlet Temperature: Set the inlet temperature to 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase temperature to 320 °C at a rate of 10 °C/minute.

-

Hold: Hold at 320 °C for 2 minutes.

-

-

Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the compound.

-

Examine the mass spectrum of the corresponding peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the structure of this compound. The molecular ion peak should be observed at m/z 280.5.

-

Signaling Pathways and Logical Relationships

This compound is a simple hydrocarbon and is not known to be involved in specific signaling pathways in the context of drug development or cell biology. Therefore, a diagram of a signaling pathway is not applicable.

Instead, the following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Solubility of (E)-icos-5-ene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (E)-icos-5-ene, a long-chain alkene. Given the limited availability of specific quantitative data for this compound, this guide incorporates data from analogous long-chain hydrocarbons, such as 1-octadecene and eicosane, to provide a representative understanding of its solubility profile. The principle of "like dissolves like" is fundamental to predicting the solubility of this non-polar molecule.

Core Principles of Solubility

This compound is a hydrocarbon with the molecular formula C20H40. Its long, non-polar aliphatic chain dictates its solubility behavior. It is readily soluble in non-polar organic solvents due to favorable van der Waals interactions. Conversely, it is virtually insoluble in polar solvents like water, as it cannot overcome the strong hydrogen bonds between water molecules.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Analogous Compound | Solubility (at 25°C) | Citation |

| Non-Polar Solvents | |||||

| Hexane | C6H14 | Non-Polar | 1-Octadecene | Soluble (e.g., 100µg/mL solutions are commercially available) | [1][2] |

| Benzene | C6H6 | Non-Polar | 1-Octadecene | Soluble | [3] |

| Chloroform | CHCl3 | Non-Polar | 1-Eicosene | Soluble (up to 5%) | |

| Diethyl Ether | (C2H5)2O | Non-Polar | 1-Octadecene | Soluble | [4][5] |

| Polar Aprotic Solvents | |||||

| Acetone | (CH3)2CO | Polar Aprotic | 1-Octadecene | Miscible | [5][6] |

| Polar Protic Solvents | |||||

| Ethanol | C2H5OH | Polar Protic | 1-Octadecene | Soluble/Miscible | [4][5] |

| Water | H2O | Polar Protic | 1-Octadecene | Insoluble | [4][5] |

Note: The term "soluble" or "miscible" from the cited sources indicates high solubility, but specific quantitative values were not always provided. The data for 1-eicosene in chloroform provides a more quantitative insight. The solubility of this compound is expected to follow a similar pattern.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Analytical balance

-

Volumetric flasks (10 mL)

-

Test tubes or vials with screw caps

-

Pipettes

-

Vortex mixer

-

Constant temperature bath or incubator

-

Filter (0.45 µm PTFE) and syringe

Procedure:

-

Preparation of Stock Solutions (if necessary for analytical quantification):

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., hexane) at a known concentration. This will be used to create a calibration curve if a spectroscopic or chromatographic method is used for quantification.

-

-

Gravimetric Method (for approximate solubility):

-

Add a pre-weighed amount of the chosen solvent (e.g., 10 mL) to a series of test tubes.

-

Incrementally add small, accurately weighed portions of this compound to each test tube.

-

After each addition, cap the test tube and vortex for 2-3 minutes to facilitate dissolution.

-

Place the test tubes in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate for at least 24 hours, with intermittent shaking.

-

Visually inspect the tubes for any undissolved solute. The tube with the highest concentration of this compound that shows no visible undissolved particles represents the approximate solubility.

-

-

Instrumental Analysis Method (for precise solubility):

-

Prepare supersaturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials.

-

Seal the vials and place them in a constant temperature bath. Agitate the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to remain undisturbed in the temperature bath for another 24 hours to allow undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the sample with a suitable solvent if necessary and analyze the concentration of this compound using an appropriate analytical technique (e.g., gas chromatography with a flame ionization detector, GC-FID).

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound, a large non-polar alkene, exhibits high solubility in non-polar organic solvents and is insoluble in polar solvents. While specific quantitative data for this compound is scarce, a reliable estimation of its solubility can be derived from data on analogous long-chain hydrocarbons. For precise solubility determination, a rigorous experimental protocol involving equilibration and instrumental analysis is recommended. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this compound and similar long-chain alkenes in various scientific and industrial applications.

References

- 1. achemtek.com [achemtek.com]

- 2. 1-Octadecene, 100µg/ml in n-Hexane | Intermediates and Chemicals | www.chemos.de [chemos.de]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Octadecene 99% | Lab Grade Pakistan | Nanoparticle Synthesis | Alkemist [alkemist.org]

- 5. 1-OCTADECENE CAS#: 112-88-9 [m.chemicalbook.com]

- 6. 1-OCTADECENE | 112-88-9 [chemicalbook.com]

In-Depth Technical Guide to the Spectral Data of (E)-icos-5-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for (E)-icos-5-ene, a long-chain alkene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum is available through the National Institute of Standards and Technology (NIST) WebBook.[1]

Data Presentation

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₄₀ | [1][2][3] |

| Molecular Weight | 280.53 g/mol | [1][2][3] |

| Major Fragment Ions (m/z) | Relative Intensity | Interpretation |

| 280 | Moderate | Molecular Ion [M]⁺ |

| 252 | Low | Loss of C₂H₄ (ethylene) |

| 224 | Low | Loss of C₄H₈ (butene) |

| 196 | Low | Loss of C₆H₁₂ (hexene) |

| 168 | Low | Loss of C₈H₁₆ (octene) |

| 140 | Moderate | Loss of C₁₀H₂₀ (decene) |

| 112 | Moderate | Loss of C₁₂H₂₄ (dodecene) |

| 97 | High | C₇H₁₃⁺ fragment |

| 83 | High | C₆H₁₁⁺ fragment |

| 69 | High | C₅H₉⁺ fragment |

| 55 | Very High | C₄H₇⁺ fragment (Base Peak) |

| 41 | High | C₃H₅⁺ fragment |

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

A typical experimental setup for obtaining an EI mass spectrum of a long-chain alkene like this compound is as follows:

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile liquids or solids.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion ([M]⁺).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| =CH (Olefinic) | 5.3 - 5.5 | Multiplet | 2H |

| -CH₂-C= (Allylic) | ~2.0 | Multiplet | 4H |

| -CH₂- (Aliphatic Chain) | 1.2 - 1.4 | Multiplet | 28H |

| -CH₃ (Terminal) | ~0.9 | Triplet | 6H |

Predicted ¹³C NMR Spectral Data

| Carbon Environment | Predicted Chemical Shift (ppm) |

| =CH (Olefinic) | ~130 |

| -CH₂- (Allylic) | ~32 |

| -CH₂- (Aliphatic Chain) | ~29-30 |

| -CH₂- (β to double bond) | ~28-29 |

| -CH₂- (γ to double bond) | ~30 |

| -CH₂- (Terminal -CH₂CH₃) | ~22 |

| -CH₃ (Terminal) | ~14 |

Experimental Protocol: NMR Spectroscopy (General)

The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a long-chain alkene:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling techniques are commonly used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional group is the carbon-carbon double bond (C=C) of the trans-alkene.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp² C-H) | 3000 - 3100 | Medium |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C=C stretch | ~1665 - 1675 | Weak to Medium |

| C-H bend (trans-alkene) | ~960 - 970 | Strong |

| C-H bend (CH₂) | ~1465 | Medium |

| C-H bend (CH₃) | ~1375 | Medium |

Experimental Protocol: IR Spectroscopy (General)

A common method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), creating a thin film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.

-

Data Processing: The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

References

Methodological & Application

Application Note: Synthesis of (E)-icos-5-ene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (E)-icos-5-ene, a long-chain alkene of interest in various research fields. The synthesis is achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high (E)-alkene selectivity.[1][2][3][4] This application note includes a comparative overview of synthetic strategies, a detailed experimental protocol for the HWE reaction, and methods for purification and characterization of the final product.

Introduction

This compound is a C20 unsaturated hydrocarbon with the double bond located at the 5-position in the E (trans) configuration. Long-chain alkenes are components of natural waxes and pheromones and serve as synthetic intermediates in the preparation of more complex molecules. The stereoselective synthesis of this compound is crucial for research applications where the specific geometry of the double bond is critical for biological activity or subsequent chemical transformations. This document outlines a reliable method for its preparation for research purposes.

Comparative Analysis of Synthetic Strategies

Several olefination reactions can be employed for the synthesis of (E)-alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Wittig reaction (with stabilized ylides) are the most common methods that favor the formation of the (E)-isomer.

| Reaction | Precursors | Typical Base | Solvent | Key Advantages | Typical (E)-selectivity |

| Horner-Wadsworth-Emmons (HWE) | Diethyl pentadecylphosphonate, Pentanal | NaH, NaOMe, BuLi | THF, DME | Water-soluble phosphate byproduct, easy purification.[2][3] | High |

| Julia-Kocienski Olefination | Pentadecyl phenyl sulfone, Pentanal | KHMDS, LiHMDS | DME, THF | High (E)-selectivity, one-pot procedure possible. | Very High |

| Wittig Reaction (stabilized ylide) | Pentadecyltriphenyl-phosphorane (with EWG), Pentanal | NaH, NaOMe | THF, Toluene | Wide substrate scope. | Moderate to High |

For this application note, the Horner-Wadsworth-Emmons reaction is selected due to its high (E)-selectivity and the straightforward purification of the product, as the phosphate byproduct is water-soluble.[2][3]

Experimental Protocols

Synthesis of Diethyl pentadecylphosphonate

The precursor, diethyl pentadecylphosphonate, is synthesized via the Michaelis-Arbuzov reaction.[3]

Materials:

-

1-Bromopentadecane

-

Triethyl phosphite

-

Toluene (anhydrous)

Procedure:

-

A mixture of 1-bromopentadecane (1 equivalent) and triethyl phosphite (1.2 equivalents) in anhydrous toluene is heated at reflux for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The volatile components (excess triethyl phosphite and ethyl bromide byproduct) are removed under reduced pressure.

-

The resulting crude diethyl pentadecylphosphonate is purified by vacuum distillation to yield a colorless oil.

Horner-Wadsworth-Emmons Olefination for this compound

Materials:

-

Diethyl pentadecylphosphonate

-

Pentanal

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl pentadecylphosphonate (1.0 equivalent) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the phosphonate carbanion.[3]

-

The reaction mixture is cooled back to 0 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with hexane (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Purification

Method: Flash Column Chromatography[5][6][7][8]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: Hexane is typically a suitable eluent for nonpolar compounds like long-chain alkenes. A gradient of increasing ethyl acetate in hexane (e.g., 0% to 2% ethyl acetate) can be used if baseline separation from nonpolar impurities is required.

-

Procedure:

-

The crude product is dissolved in a minimal amount of hexane and loaded onto the silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC or GC-MS to identify those containing the pure this compound.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product as a colorless oil.

-

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Analysis Method | Expected Results |

| ¹H NMR (CDCl₃) | δ ~5.4 ppm (m, 2H, olefinic protons), δ ~2.0 ppm (m, 4H, allylic protons), δ ~1.2-1.4 ppm (m, 28H, methylene protons), δ ~0.9 ppm (t, 6H, methyl protons). The coupling constant for the trans-olefinic protons is expected to be in the range of 11-18 Hz.[9][10][11][12] |

| ¹³C NMR (CDCl₃) | δ ~130 ppm (olefinic carbons), δ ~32 ppm (allylic carbons), δ ~29-30 ppm (methylene carbons), δ ~22 ppm (methylene carbons), δ ~14 ppm (methyl carbons).[9][13][14][15][16] |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 280.5. Fragmentation patterns will be characteristic of long-chain alkenes.[17] |

| FT-IR | ~3020 cm⁻¹ (C-H stretch of C=C), ~1670 cm⁻¹ (C=C stretch, weak for trans-alkenes), ~965 cm⁻¹ (trans C-H bend).[18] |

Diagrams

Horner-Wadsworth-Emmons Reaction Pathway

Caption: Synthetic pathway for this compound via the HWE reaction.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis and purification.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Purification [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of (E)-icos-5-ene via the Wittig Reaction

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[1] A key advantage of this reaction is the specific location of the newly formed double bond.[1] However, controlling the stereoselectivity to favor either the (E) or (Z) isomer can be a challenge and is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity.[2][3] In contrast, non-stabilized ylides (with alkyl or aryl substituents) typically favor the (Z)-alkene.[2][3] This document provides a detailed protocol for the synthesis of (E)-icos-5-ene, a long-chain alkene, utilizing an (E)-selective Wittig reaction strategy. The protocol is designed for researchers in organic synthesis and drug development.

Reaction Scheme

The synthesis of this compound is a two-step process starting from 1-bromohexane and triphenylphosphine to form the corresponding phosphonium salt, which is then used in the Wittig reaction with pentadecanal.

-

Step 1: Synthesis of Hexyltriphenylphosphonium Bromide C₆H₁₃Br + P(C₆H₅)₃ → [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻

-

Step 2: Wittig Reaction for this compound Synthesis [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻ + Base → P(C₆H₅)₃=CHC₅H₁₁ P(C₆H₅)₃=CHC₅H₁₁ + C₁₄H₂₉CHO → (E)-C₁₄H₂₉CH=CHC₅H₁₁ + (C₆H₅)₃PO

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic addition of the phosphonium ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then cyclizes to an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide.[3] The stereochemical outcome is determined by the stability of the ylide and the reaction conditions. With stabilized ylides, the initial addition is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene.[4] While a hexyl group does not form a classically "stabilized" ylide, specific reaction conditions can be employed to enhance the formation of the (E)-isomer.

Experimental Protocols

Part A: Synthesis of Hexyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt precursor for the Wittig reaction.

Materials:

-

1-Bromohexane (1.0 eq)

-

Triphenylphosphine (1.0 eq)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add triphenylphosphine and toluene.

-

Stir the mixture until the triphenylphosphine is completely dissolved.

-

Add 1-bromohexane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

-

Cool the mixture to room temperature and then further cool in an ice bath.

-

Collect the white solid by vacuum filtration and wash with cold toluene.

-

Dry the resulting hexyltriphenylphosphonium bromide under vacuum. The product is typically used without further purification.[5]

Part B: Synthesis of this compound

This protocol details the Wittig reaction between hexyltriphenylphosphonium bromide and pentadecanal to yield this compound.

Materials:

-

Hexyltriphenylphosphonium bromide (1.2 eq)

-

Pentadecanal (1.0 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or other suitable strong base (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

-

Suspend hexyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS in THF to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of pentadecanal in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate this compound. The byproduct, triphenylphosphine oxide, can be removed during chromatography.

References

Application Notes and Protocols: A Cross-Metathesis Route to (E)-Icos-5-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-icos-5-ene, a long-chain alkene, via a cross-metathesis reaction. The synthesis involves the reaction of 1-hexene and 1-tetradecene in the presence of a second-generation Grubbs catalyst. This methodology offers a direct and efficient route to long-chain internal olefins with high stereoselectivity for the (E)-isomer. Detailed experimental procedures, data on reaction efficiency, and purification protocols are presented to guide researchers in the successful synthesis and isolation of the target compound.

Introduction

Long-chain alkenes such as icos-5-ene are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has emerged as a key synthetic tool.[1][2] Cross-metathesis (CM) between two terminal alkenes provides a direct route to internal alkenes, with the thermodynamically favored (E)-isomer typically being the major product.[3] This application note details a specific protocol for the synthesis of this compound using the commercially available Grubbs second-generation catalyst, known for its high activity and functional group tolerance.[4]

Reaction Scheme

The cross-metathesis of 1-hexene and 1-tetradecene yields this compound and ethylene as a volatile byproduct, which helps to drive the reaction to completion.

Caption: Cross-metathesis of 1-hexene and 1-tetradecene.

Quantitative Data Summary

The following table summarizes typical quantitative data for the cross-metathesis of terminal alkenes to form long-chain internal alkenes, based on analogous reactions.[3]

| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | (E:Z) Ratio |

| 1 | 1-Hexene | 1-Decene | G-II (1.0) | CH2Cl2 | 40 | 12 | 85 | >95:5 |

| 2 | 1-Octene | 1-Octene | G-II (0.5) | Toluene | 60 | 8 | 90 | >95:5 |

| 3 | 1-Pentene | 1-Dodecene | G-II (1.0) | CH2Cl2 | 40 | 16 | 82 | >95:5 |

G-II refers to Grubbs Second Generation Catalyst.

Experimental Protocols

Materials and Equipment

-

Reactants: 1-Hexene (≥99%), 1-Tetradecene (≥99%)

-

Catalyst: Grubbs Catalyst®, 2nd Generation

-

Solvent: Dichloromethane (DCM), anhydrous, deoxygenated

-

Purification: Silica gel for column chromatography, hexanes

-

Inert Gas: Argon or Nitrogen

-

Glassware: Schlenk flask, condenser, magnetic stirrer, syringes, needles

-

Analytical: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation:

-

All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

-

Anhydrous dichloromethane should be deoxygenated by bubbling with argon for at least 30 minutes prior to use.[5]

-

-

Reaction Setup:

-

To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-hexene (1.0 equivalent) and 1-tetradecene (1.0 equivalent) via syringe.

-

Add deoxygenated dichloromethane to achieve a substrate concentration of approximately 0.5 M.

-

Stir the solution at room temperature under an inert atmosphere.

-

-

Catalyst Addition and Reaction:

-

In a separate vial, weigh the Grubbs second-generation catalyst (1.0 mol%) in the air and dissolve it in a small amount of deoxygenated dichloromethane.

-

Add the catalyst solution to the reaction flask via syringe.

-

Heat the reaction mixture to 40 °C and stir for 12-16 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.[6]

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless oil.

-

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The (E)-configuration can be confirmed by the characteristic coupling constant of the vinylic protons in the ¹H NMR spectrum (typically around 15 Hz).

-

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are strictly anhydrous and deoxygenated, as the catalyst is sensitive to air and moisture in solution.[5]

-

The ethylene byproduct should be efficiently removed to drive the equilibrium towards the product. This can be facilitated by gently bubbling a stream of inert gas through the reaction mixture.[5]

-

-

Low (E:Z) Selectivity:

-

While Grubbs second-generation catalysts generally provide high (E)-selectivity for the cross-metathesis of terminal alkenes, prolonged reaction times or higher temperatures can sometimes lead to isomerization. Optimize reaction time and temperature.

-

-

Catalyst Decomposition:

-

Impurities in the starting materials can poison the catalyst. Ensure the use of high-purity alkenes.

-

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Grubbs catalysts are air-stable as solids but should be handled under an inert atmosphere when in solution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Cross Metathesis [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]

Application Notes and Protocols for the GC-MS Analysis of (E)-icos-5-ene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of (E)-icos-5-ene using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a long-chain alkene that may be of interest in various research fields, including entomology, as a potential semiochemical, and in industrial applications as a specialty chemical. Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectra.

This application note outlines a complete workflow, from sample preparation to data analysis, for the successful GC-MS analysis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₄₀ | [1][2] |

| Molecular Weight | 280.53 g/mol | [1][2] |

| CAS Registry Number | 74685-30-6 | [1][2] |

| Kovats Retention Index | 2285 (on HP-5MS column) | [3][4] |

Table 1: Physicochemical and Chromatographic Data for this compound

The mass spectrum of this compound is characterized by a series of hydrocarbon fragments. The table below lists the major mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum.

| m/z | Relative Intensity (%) | Putative Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 55 | 98 | [C₄H₇]⁺ |

| 57 | 75 | [C₄H₉]⁺ |

| 69 | 85 | [C₅H₉]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 83 | 70 | [C₆H₁₁]⁺ |

| 97 | 50 | [C₇H₁₃]⁺ |

| 280 | 5 | [M]⁺ (Molecular Ion) |

Table 2: Major Fragment Ions of this compound from EI-MS.[1]

Experimental Protocols

This section provides detailed methodologies for the GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix.

Protocol 3.1.1: Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of n-hexane in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with n-hexane to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard: If an internal standard is used for quantification, add a constant known concentration of a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to all calibration standards and samples.

Protocol 3.1.2: Extraction from a Solid Matrix (e.g., insect cuticle)

-

Solvent Extraction: Immerse the solid sample (e.g., a single insect leg) in a vial containing a small volume (e.g., 100 µL) of n-hexane.

-

Agitation: Gently agitate the vial for 10-15 minutes to facilitate the extraction of cuticular hydrocarbons.

-

Filtration/Centrifugation: If the extract contains solid particles, filter it through a 0.22 µm syringe filter or centrifuge to separate the supernatant.

-

Concentration (Optional): If the analyte concentration is expected to be low, the extract can be concentrated under a gentle stream of nitrogen. Reconstitute the residue in a known small volume of n-hexane.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 10 min at 300 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

Table 3: Recommended GC-MS Parameters

Data Analysis

Qualitative Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound by comparing its retention time with that of a known standard. The expected retention time can be estimated using its Kovats retention index.

-

Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or the data provided in Table 2.[1] The presence of the molecular ion at m/z 280 and the characteristic fragment ions will confirm the identification.

Quantitative Analysis

-

Calibration Curve: Generate a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared working standards.

-

Linear Regression: Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas (or area ratios) into the calibration curve.

Visualizations

References

Application Note: High-Resolution Separation of Long-Chain Alkenes by Gas Chromatography

Abstract

This application note details a robust Gas Chromatography (GC) method for the high-resolution separation and quantitative analysis of long-chain alkenes, specifically focusing on the C20 to C40 range. The method utilizes a mid-polarity stationary phase column and a Flame Ionization Detector (FID) to achieve excellent separation and sensitivity. This protocol is particularly relevant for researchers in the fields of petrochemicals, biofuels, and polymer science, as well as for professionals in drug development and quality control who may encounter these compounds as raw materials or intermediates.

Introduction

Long-chain alkenes, or olefins, are fundamental components in various industrial processes, serving as precursors for polymers, lubricants, surfactants, and pharmaceuticals. The accurate separation and quantification of these compounds, including their isomers, are critical for process optimization, quality assurance, and research and development. Gas chromatography is a powerful technique for this purpose due to its high resolving power for volatile and semi-volatile compounds. This note provides a detailed protocol for the separation of a homologous series of long-chain alkenes, offering a reliable method for their analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.

-

Dissolution: Accurately weigh approximately 10 mg of the long-chain alkene sample or mixture into a 10 mL volumetric flask.

-

Solvent Selection: Dissolve the sample in a high-purity, volatile, and non-polar solvent such as hexane or cyclohexane. Ensure the chosen solvent does not co-elute with any of the analytes of interest.

-

Dilution: Dilute the sample to the 10 mL mark with the chosen solvent and mix thoroughly to ensure homogeneity. This results in a stock solution of approximately 1 mg/mL.

-

Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve for quantitative analysis. A typical concentration range would be from 1 µg/mL to 100 µg/mL.

-

Vialing: Transfer the prepared samples and standards into 2 mL autosampler vials with PTFE-lined septa.

GC-FID Instrumentation and Conditions

The analysis was performed on a standard gas chromatograph equipped with a flame ionization detector.

Table 1: GC-FID Method Parameters

| Parameter | Value |

| Column | |

| Stationary Phase | Rtx-200 (trifluoropropylmethyl polysiloxane) |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Inlet | |

| Injection Mode | Split (50:1 ratio) |

| Inlet Temperature | 300°C |

| Injection Volume | 1 µL |

| Oven Temperature Program | |

| Initial Temperature | 100°C |

| Initial Hold Time | 2 minutes |

| Ramp Rate 1 | 10°C/min to 340°C |

| Final Hold Time | 10 minutes |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.5 mL/min (constant flow) |

| Detector | |

| Detector Type | Flame Ionization Detector (FID) |

| Temperature | 350°C |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Results and Discussion

The developed GC-FID method provided excellent separation of a homologous series of C20 to C40 n-alkenes. The mid-polarity Rtx-200 column offers a unique selectivity that is well-suited for the separation of these unsaturated hydrocarbons.[1][2][3][4][5] The temperature program allowed for the elution of the wide boiling point range of analytes with good peak shape and resolution.

Below is a table summarizing the retention times and resolution for a representative separation of even-numbered n-alkenes from C20 to C40. This data is illustrative and based on typical performance for long-chain hydrocarbon separations.[6]

Table 2: Representative Retention Times and Resolution for C20-C40 n-Alkenes

| Compound | Retention Time (min) | Resolution (Rs) |

| 1-Eicosene (C20) | 12.85 | - |

| 1-Docosene (C22) | 14.72 | 10.2 |

| 1-Tetracosene (C24) | 16.48 | 9.8 |

| 1-Hexacosene (C26) | 18.15 | 9.5 |

| 1-Octacosene (C28) | 19.73 | 9.1 |

| 1-Triacontene (C30) | 21.24 | 8.8 |

| 1-Dotriacontene (C32) | 22.68 | 8.5 |

| 1-Tetratriacontene (C34) | 24.06 | 8.2 |

| 1-Hexatriacontene (C36) | 25.38 | 7.9 |

| 1-Octatriacontene (C38) | 26.65 | 7.6 |

| 1-Tetracontene (C40) | 27.88 | 7.3 |

The Flame Ionization Detector (FID) was chosen for its robustness, wide linear range, and excellent sensitivity for hydrocarbons. For applications requiring definitive identification of isomers or unknown impurities, coupling the GC to a Mass Spectrometer (MS) is recommended.

Method Development Workflow

The development of a robust GC method follows a logical progression of steps to ensure optimal separation and analysis. The following diagram illustrates the typical workflow for developing a GC method for long-chain alkene separation.

Caption: Workflow for GC Method Development.

Conclusion

The GC-FID method presented in this application note provides a reliable and efficient means for the separation and quantification of long-chain alkenes in the C20 to C40 range. The use of a mid-polarity column and an optimized temperature program allows for high-resolution separation of these compounds. This method can be readily implemented in analytical laboratories for routine analysis and quality control of long-chain alkenes in various industrial and research applications.

References

- 1. Rtx-200 GC Columns [restek.com]

- 2. Rtx-200 GC Capillary Column, 30 m, 0.32 mm ID, 1.50 µm [restek.com]

- 3. Rtx-200 GC Capillary Column, 40 m, 0.18 mm ID, 0.40 µm [restek.com]

- 4. Rtx-200 Secondary GC Capillary Column for GCxGC, 2 m, 0.25 mm ID, 0.25 µm [restek.com]

- 5. acoreconsumiveis.com.br [acoreconsumiveis.com.br]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus. This method provides valuable insights into which volatile compounds an insect can detect, making it an essential tool in chemical ecology, pest management, and the development of novel attractants or repellents. The EAG signal represents the sum of depolarizations of numerous olfactory receptor neurons on the antenna.[1][2][3] This application note provides a detailed protocol for conducting EAG experiments using the long-chain alkene, (E)-icos-5-ene, a compound that may serve as a semiochemical for various insect species.

Core Principles of Insect Olfaction

Insects detect volatile chemical cues, such as pheromones and host-plant volatiles, through olfactory receptor neurons (ORNs) housed within specialized structures called sensilla, primarily located on the antennae.[4][5] Odorant molecules enter the sensilla through pores and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs).[4][5] These OBPs deliver the odorant to olfactory receptors (ORs) on the dendritic membrane of ORNs. The binding of the odorant to its specific OR triggers the opening of an ion channel, leading to a change in the membrane potential of the neuron.[6][7] The sum of these potential changes across many responding neurons is recorded as the EAG signal.[1][3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for performing EAG with this compound.

Materials

-

Insect: Adult insects of the target species (e.g., moths, beetles).

-

Chemicals:

-

This compound (high purity)

-

Solvent (e.g., hexane or pentane, redistilled)

-

Saline solution (e.g., Ringer's solution)

-

Conductive gel

-

-

Equipment:

-

Dissecting microscope

-

Faraday cage to shield from electrical noise

-

Vibration isolation table

-

Micromanipulators (for electrode positioning)

-

Glass capillary electrodes

-

Silver wire (for electrodes)

-

High-impedance amplifier

-

Data acquisition system (e.g., computer with appropriate software)

-

Air stimulus controller (for delivering purified, humidified air)

-

Odor delivery system (e.g., Pasteur pipettes with filter paper)

-

Fine dissection tools (scissors, forceps)

-

Methodology

1. Preparation of this compound Stimulus

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response testing (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ mg/mL).

-

For each stimulus, apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Prepare a control pipette containing only the solvent on filter paper.

-

Allow the solvent to evaporate for a few minutes before use.

2. Antenna Preparation and Mounting

-

Immobilize the insect (e.g., by chilling or using a restraining tube).

-

Using fine scissors under a dissecting microscope, carefully excise one antenna at its base.

-

Immediately place the excised antenna onto the electrode holder.

-

The "fork" electrode holder is a common and effective method.[8] Place the antenna across the two electrodes of the holder.

-

Apply a small amount of conductive gel to ensure good electrical contact between the antenna and the electrodes.

3. Electrode Placement

-

The recording electrode is placed in contact with the distal end of the antenna.

-

The reference (or ground) electrode is placed in contact with the basal end of the antenna or the insect's head.[1]

-

The electrodes are typically glass capillaries filled with a saline solution, with a silver wire inserted into the solution.

4. EAG Recording

-

Place the mounted antenna preparation inside the Faraday cage to minimize electrical interference.

-